1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-
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Overview
Description
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- typically involves multi-step organic reactions. The starting materials may include cyclohexene, piperidine, and imidazole derivatives. Common synthetic routes may involve:
Cyclization reactions: to form the imidazole ring.
Substitution reactions: to introduce the cyano and carboxamide groups.
Catalytic hydrogenation: to modify the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to active sites: of enzymes, inhibiting their activity.
Interact with receptors: , modulating signal transduction pathways.
Affect cellular processes: such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-: shares structural similarities with other imidazole derivatives, such as:
Uniqueness
The uniqueness of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-cyano-N-[2-(cyclohexen-1-yl)-4-piperidin-4-ylphenyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C22H25N5O/c23-13-18-14-25-21(26-18)22(28)27-20-7-6-17(15-8-10-24-11-9-15)12-19(20)16-4-2-1-3-5-16/h4,6-7,12,14-15,24H,1-3,5,8-11H2,(H,25,26)(H,27,28) |
InChI Key |
XPCQXAQALLRVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=C(C=CC(=C2)C3CCNCC3)NC(=O)C4=NC=C(N4)C#N |
Origin of Product |
United States |
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